REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[S:3].[Cl:5][CH2:6][C:7](=O)[C:8](=[O:10])[CH3:9]>C(O)C>[ClH:5].[NH2:1][C:2]1[S:3][CH:6]=[C:7]([C:8](=[O:10])[CH3:9])[N:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
ClCC(C(C)=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a slight exothermic reaction
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the precipitate washed with ethyl ether (2×)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
then dried under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC=1SC=C(N1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.5 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 104.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |